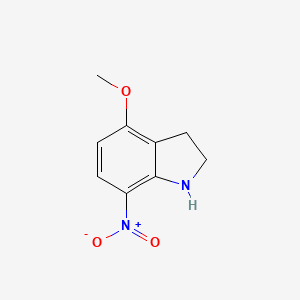

4-Methoxy-7-nitro-indoline

Übersicht

Beschreibung

4-Methoxy-7-nitro-indoline is a chemical compound that has been used in the synthesis of caged auxins . These caged auxins are highly stable and have been used in plant development studies .

Synthesis Analysis

The synthesis of this compound involves several steps. The process begins with the reduction of 4-methoxyindole to 4-methoxyindoline. This indoline is then protected with a Boc group. The Boc-indoline is nitrated to yield a mixture of the 5- and 7-mononitro regioisomers. The 7-nitro isomer is then deprotected to afford 7-nitro-4-methoxyindoline .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several potential reaction pathways. There is competition between a classical cyclization and an acyl migration pathway . The migration mechanism possesses the characteristics of a combined Norrish type I and a 1,6-nitro-acyl variation of a Norrish type II mechanism .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several potential pathways. There is competition between a classical cyclization and an acyl migration pathway . The migration mechanism possesses the characteristics of a combined Norrish type I and a 1,6-nitro-acyl variation of a Norrish type II mechanism .Wissenschaftliche Forschungsanwendungen

Indole Synthesis and Classification

Indole derivatives, including those synthesized from precursors like 4-Methoxy-7-nitro-indoline, are foundational in organic chemistry due to their presence in a myriad of natural products and pharmaceuticals. The comprehensive classification of indole synthesis methods provides a framework for understanding the diverse strategies employed in the construction of the indole nucleus. This classification encompasses various types of syntheses, highlighting the importance of indoline derivatives as intermediates for further chemical transformations (Taber & Tirunahari, 2011).

Corrosion Inhibition

Quinoline derivatives, which can be synthesized from indoline precursors, have been identified as effective corrosion inhibitors. This review underlines the significance of nitro-substituted indolines, which, through further chemical modifications, can lead to the development of novel anticorrosive agents. The mechanism involves the adsorption of these molecules onto metal surfaces, forming stable complexes that protect against corrosion (Verma, Quraishi, & Ebenso, 2020).

Pharmacological Potential of Indole Alkaloids

Indole alkaloids, which can be synthesized from indolines, exhibit a broad spectrum of pharmacological activities. The pharmacological review of plant-based indole alkaloids derived from such precursors emphasizes their potential in developing treatments for various conditions, including cancer, microbial infections, and metabolic disorders. This underscores the critical role of synthetic indolines in medicinal chemistry (Omar et al., 2021).

Anticorrosive Materials

The role of indoline derivatives, particularly those with nitro and methoxy substituents, in the creation of anticorrosive materials highlights their importance in industrial applications. These compounds, through their ability to form stable chelating complexes, offer a promising route for the development of new anticorrosion technologies (Verma, Quraishi, & Ebenso, 2020).

Wirkmechanismus

Target of Action

4-Methoxy-7-nitro-indoline, also known as MNI, is primarily used as a photolabile cage compound . The primary targets of MNI are neuroactive amino acids and calcium ions . These targets play crucial roles in various physiological processes, such as neurotransmission, muscle contraction, hormone secretion, chemotaxis, and blood clotting .

Mode of Action

MNI is a photolabile compound, meaning it undergoes a structural change when exposed to light . This change results in a rapid decrease in the compound’s affinity for its targets, leading to the swift release of the caged substances . For instance, when MNI is used to cage calcium ions, flash irradiation with near-UV light causes the compound to release the ions rapidly into the solution, triggering a biological response .

Biochemical Pathways

The biochemical pathways affected by MNI are primarily related to the targets it cages. For instance, when MNI cages calcium ions, it can influence pathways where localized fluctuations of free calcium ion concentrations play critical roles . The sudden release of calcium ions can affect essential physiological processes, such as neurotransmission and muscle contraction .

Pharmacokinetics

The compound’s photostability is a key factor influencing its bioavailability . For instance, nitroindolinyl-caged BAPTA, a derivative of MNI, has been found to be completely photostable .

Result of Action

The result of MNI’s action depends on the substance it cages and the biological context in which it is used. For example, when MNI cages calcium ions, its photolysis can lead to sudden increases in calcium ion concentrations, triggering various physiological responses .

Action Environment

The action, efficacy, and stability of MNI can be influenced by various environmental factors. For instance, the efficiency of MNI’s photolysis can depend on the intensity and wavelength of the light used for irradiation . Additionally, the presence of other substances in the environment, such as saturating calcium ions, can influence the compound’s photolysis .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Indole derivatives, such as 4-Methoxy-7-nitro-indoline, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, contributing to their biological activity .

Cellular Effects

This compound can have various effects on cells and cellular processes . For instance, it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound can be transported and distributed within cells and tissues . This could involve interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

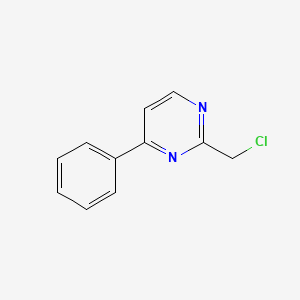

IUPAC Name |

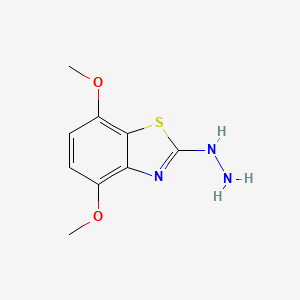

4-methoxy-7-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-14-8-3-2-7(11(12)13)9-6(8)4-5-10-9/h2-3,10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGYAUWOAQHIQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCNC2=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

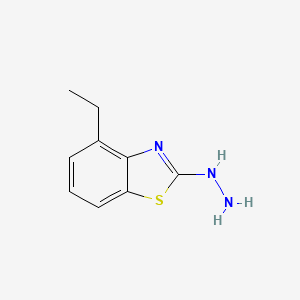

![2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B3161723.png)

![[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid](/img/structure/B3161726.png)